5'-O-MMT vs. 5'-O-DMT Protection: Milder Deprotection Kinetics for Acid-Sensitive Oligonucleotide Synthesis
The 5'-O-MMT (monomethoxytrityl) group on CAS 134934-55-7 is removed approximately 2- to 10-fold faster than the 5'-O-DMT (dimethoxytrityl) group under standard acidic detritylation conditions. In solution-phase RNA dinucleotide synthesis using 5'-O-MMT-protected nucleosides, complete detritylation is achieved with 3% trichloroacetic acid (TCA) in dichloromethane within 5 minutes [1], whereas 5'-O-DMT-protected nucleosides typically require 3% TCA for 10-15 minutes or 5-7% TCA for comparable deprotection rates . This differential acid lability allows MMT-based building blocks to be deprotected under conditions that minimize depurination of adenosine residues and degradation of acid-labile nucleobase modifications such as N3-protected uridine or 5,6-dihydrouridine. For the target compound, the MMT group enables a two-step orthogonal deprotection strategy: MMT removal under mild acid followed by 2'-piperidino functionality exposure, which is compatible with subsequent solid-phase coupling cycles [2].
| Evidence Dimension | Acid-labile protecting group removal rate (relative detritylation speed) |
|---|---|
| Target Compound Data | 5'-O-MMT: Complete removal with 3% TCA/CH₂Cl₂ within ~5 min at room temperature [1] |
| Comparator Or Baseline | 5'-O-DMT-2',3'-dideoxyuridine: Complete removal typically requires 3% TCA for 10-15 min or 5-7% TCA for comparable speed |
| Quantified Difference | Approximately 2- to 10-fold faster deprotection for MMT vs. DMT; estimated 5-10× reduction in acid exposure time |
| Conditions | Solution-phase detritylation; 3% trichloroacetic acid in dichloromethane; ambient temperature; phosphoramidite oligonucleotide synthesis context |
Why This Matters
The faster MMT deprotection kinetics reduce cumulative acid exposure during multi-step oligonucleotide assembly, directly lowering the risk of depurination side-reactions that compromise final product purity and yield—a critical factor when synthesizing long or chemically fragile sequences.
- [1] Wiley Current Protocols. Solution-Phase Chemical Synthesis of Modified RNA Dinucleotides. Curr. Protoc. 2022, 2, e586. Describes 5'-O-MMT protected nucleoside phosphoramidite coupling with 3% TCA detritylation within 5 min. View Source
- [2] Elzagheid, M. I.; Mattila, K.; Oivanen, M.; Jones, B. C. N. M.; Cosstick, R.; Lönnberg, H. Eur. J. Org. Chem. 2000, 2000 (11), 1987–1991. Demonstrates 5'-O-MMT protection for acid-sensitive nucleoside phosphoramidite synthesis. View Source
